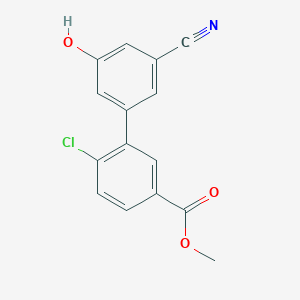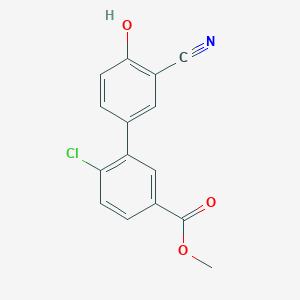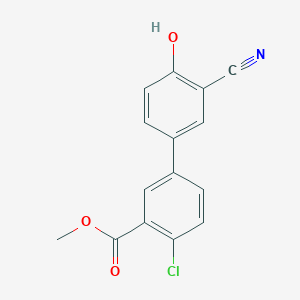![molecular formula C16H13FN2O2 B6377164 3-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95% CAS No. 1261999-28-3](/img/structure/B6377164.png)
3-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol (95%) is a phenolic compound that has been extensively studied in scientific research due to its unique chemical structure and potential applications. This compound has been used in a variety of fields, including organic synthesis, drug design, and biomedical research.
Aplicaciones Científicas De Investigación
3-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol (95%) has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of a variety of biologically active compounds, such as inhibitors of enzymes and neurotransmitters. It has also been used as a ligand in the synthesis of metal complexes, and as a catalyst in organic synthesis. Additionally, it has been used in the synthesis of organic polymers materials, and in the development of new drug delivery systems.
Mecanismo De Acción
The mechanism of action of 3-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol (95%) is not fully understood. However, it is believed to act as an inhibitor of enzymes and neurotransmitters, as well as a ligand for metal complexes. Additionally, it has been proposed to act as a catalyst in organic synthesis, and as a polymerization agent in the development of new materials.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol (95%) are not fully understood. However, it has been reported to have anti-inflammatory, anti-oxidant, and anti-tumor properties. Additionally, it has been proposed to have an inhibitory effect on the enzymes involved in the synthesis of prostaglandins, which are important mediators of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol (95%) in laboratory experiments has several advantages. It is a relatively stable compound, and is easily synthesized in high yields. Additionally, it is a relatively inexpensive compound, making it an attractive starting material for the synthesis of a variety of compounds. However, it is important to note that this compound is toxic and should be handled with caution.
Direcciones Futuras
The potential applications of 3-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol (95%) are vast. Further research is needed to explore its potential as a therapeutic agent, as well as its potential as a catalyst in organic synthesis. Additionally, further research is needed to explore its potential as a ligand for metal complexes, and its potential as a polymerization agent in the development of new materials. Finally, further research is needed to explore its potential as an inhibitor of enzymes and neurotransmitters.
Métodos De Síntesis
3-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol (95%) can be synthesized in a two-step process. The first step involves the reaction of 4-fluorophenol with ethylcarbamoyl chloride in the presence of a base, such as sodium hydroxide. The second step involves the reaction of the resulting product with cyanide ion to yield 3-cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol (95%). This synthesis method has been reported to produce high yields of the desired product.
Propiedades
IUPAC Name |
4-(3-cyano-5-hydroxyphenyl)-N-ethyl-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2/c1-2-19-16(21)14-4-3-11(8-15(14)17)12-5-10(9-18)6-13(20)7-12/h3-8,20H,2H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBOUHUXFGVEMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)C#N)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684975 |
Source


|
| Record name | 3'-Cyano-N-ethyl-3-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol | |
CAS RN |
1261999-28-3 |
Source


|
| Record name | 3'-Cyano-N-ethyl-3-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6377087.png)

![2-Cyano-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6377107.png)


![2-Cyano-4-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377127.png)




![2-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377158.png)

